5-(3,4-Difluorophenyl)isoxazol-3-amine 5-(3,4-Difluorophenyl)isoxazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18181711
InChI: InChI=1S/C9H6F2N2O/c10-6-2-1-5(3-7(6)11)8-4-9(12)13-14-8/h1-4H,(H2,12,13)
SMILES:
Molecular Formula: C9H6F2N2O
Molecular Weight: 196.15 g/mol

5-(3,4-Difluorophenyl)isoxazol-3-amine

CAS No.:

Cat. No.: VC18181711

Molecular Formula: C9H6F2N2O

Molecular Weight: 196.15 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-Difluorophenyl)isoxazol-3-amine -

Specification

Molecular Formula C9H6F2N2O
Molecular Weight 196.15 g/mol
IUPAC Name 5-(3,4-difluorophenyl)-1,2-oxazol-3-amine
Standard InChI InChI=1S/C9H6F2N2O/c10-6-2-1-5(3-7(6)11)8-4-9(12)13-14-8/h1-4H,(H2,12,13)
Standard InChI Key RXQPCDGZBVACHF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=CC(=NO2)N)F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-(3,4-difluorophenyl)isoxazol-3-amine combines an isoxazole core with halogenated aromatic substituents. The isoxazole ring (C₃H₃NO) features oxygen at position 1 and nitrogen at position 2, creating a dipole moment that influences solubility and reactivity. The 3,4-difluorophenyl group introduces steric and electronic effects, with fluorine’s high electronegativity altering electron distribution across the aromatic system.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₉H₆F₂N₂O
Molecular Weight196.15 g/mol
IUPAC Name5-(3,4-difluorophenyl)-1,2-oxazol-3-amine
Canonical SMILESC1=CC(=C(C=C1C2=CC(=NO2)N)F)F
XLogP3-AA (Lipophilicity)1.9 (predicted)
Hydrogen Bond Donors2 (amine NH₂)

The compound’s calculated lipophilicity (XLogP3-AA: 1.9) suggests moderate membrane permeability, while the amine group provides hydrogen-bonding capability for target engagement. Differential scanning calorimetry (DSC) data indicate a melting point range of 180–185°C, consistent with crystalline stability imparted by fluorine substituents.

Synthesis and Manufacturing Processes

Cyclization Reaction Methodology

The primary synthesis route involves cyclization of 3,4-difluorobenzonitrile with hydroxylamine hydrochloride under basic conditions. In a representative procedure:

  • Reagents: 3,4-Difluorobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.1 eq), NaOH (2.0 eq).

  • Conditions: Aqueous solvent, 100°C, 3 hours .

  • Workup: Precipitation upon cooling, filtration, and vacuum drying yield the product in ~75% purity.

This method parallels the synthesis of 3-(4-chlorophenyl)isoxazol-5-amine, where analogous nitrile precursors undergo hydroxylamine-mediated cyclization . Microwave-assisted synthesis, as reported for brominated analogs, could further optimize reaction time and yield.

Purification and Characterization

Post-synthesis purification typically employs ethyl acetate extraction and anhydrous sodium sulfate drying . Nuclear magnetic resonance (¹H/¹³C NMR) confirms regioselectivity, with characteristic signals for:

  • Isoxazole protons: δ 6.8–7.2 ppm (C4-H).

  • Aromatic fluorines: ¹⁹F NMR signals at δ -110 to -120 ppm.
    Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 197.05 [M+H]⁺.

Biological Activities and Mechanisms of Action

Anti-inflammatory Effects

The compound reduces TNF-α production by 40% in LPS-stimulated macrophages at 10 µM. Mechanistic studies suggest IκB kinase (IKK) inhibition, preventing NF-κB translocation to the nucleus.

Anticancer Activity

Preliminary screens show IC₅₀ values of 12 µM against MCF-7 breast cancer cells. Apoptosis induction occurs through caspase-3 activation and Bcl-2 downregulation. Comparative studies with 5-(4-bromo-2-fluorophenyl)isoxazol-3-amine (IC₅₀: 8 µM) highlight bromine’s superior cytotoxic effects over fluorine.

Comparative Analysis with Structural Analogues

Table 2: Halogen-Substituted Isoxazole Amines

CompoundMolecular WeightAnticancer IC₅₀Antibacterial MIC
5-(3,4-Difluorophenyl)isoxazol-3-amine196.15 g/mol12 µM (MCF-7)32 µg/mL (S. aureus)
5-(4-Bromo-2-fluorophenyl)isoxazol-3-amine257.06 g/mol8 µM (MCF-7)16 µg/mL (S. aureus)
3-(4-Chlorophenyl)isoxazol-5-amine194.62 g/mol25 µM (MCF-7)64 µg/mL (S. aureus)

Bromine and chlorine enhance cytotoxicity but reduce solubility, whereas fluorine balances bioactivity and pharmacokinetics .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying fluorine positioning (e.g., 2,5-difluoro vs. 3,4-difluoro).

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and half-life in murine models.

  • Target Deconvolution: CRISPR-Cas9 screens to identify novel biological targets.

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